BMS-566419 is a synthetic compound that serves as an inhibitor of inosine 5′-monophosphate dehydrogenase, which is a key enzyme in the de novo synthesis of guanine nucleotides. This compound has garnered attention due to its potential applications in treating various conditions, including cancer and autoimmune diseases. Its mechanism of action primarily involves the inhibition of lymphocyte proliferation by depleting guanine nucleotide pools, which are crucial for DNA and RNA synthesis.
The synthesis of BMS-566419 involves several chemical reactions aimed at constructing its complex molecular framework. The initial steps typically include the formation of key intermediates through various coupling reactions. For instance, the synthesis can start with the preparation of 1,3-dimethyl-2(1H)-imidazolidinone, which undergoes further modifications to introduce the necessary functional groups.
Key steps in the synthesis may involve:
These methods are designed to yield BMS-566419 with high efficiency and purity, suitable for pharmacological studies .
BMS-566419 has a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C₁₃H₁₄N₄O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms.
Key structural features include:
The three-dimensional conformation of BMS-566419 plays a critical role in its interaction with inosine 5′-monophosphate dehydrogenase, influencing both potency and selectivity .
BMS-566419 participates in several chemical reactions that are essential for its activity as an inhibitor. Notably:
These reactions highlight the importance of understanding both the chemical behavior of BMS-566419 and its interactions within biological systems .
BMS-566419 inhibits inosine 5′-monophosphate dehydrogenase by binding to its active site, thereby preventing the conversion of inosine monophosphate to xanthosine monophosphate. This inhibition leads to a decrease in guanine nucleotide levels, which is crucial for DNA synthesis and cell proliferation.
The mechanism can be summarized as follows:
BMS-566419 exhibits several physical properties that are relevant for its application:
Key chemical properties include:
BMS-566419 has potential applications in various scientific fields:
Ongoing research continues to explore these applications, aiming to optimize dosing regimens and minimize side effects associated with existing therapies .
BMS-566419 is an acridone-based small molecule (molecular weight: 487.57, formula: C₂₈H₃₀FN₅O₂) that selectively targets inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo guanosine nucleotide biosynthesis pathway [3] [7]. IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), the committed step toward GTP and dGTP synthesis [1] [6]. By binding to the IMPDH enzyme, BMS-566419 depletes intracellular guanosine nucleotide pools, thereby disrupting nucleic acid synthesis and related cellular functions [1] [7]. Its inhibitory potency is evidenced by IC₅₀ values of 91 nM (IMPDH I) and 68 nM (IMPDH II) against purified human recombinant enzymes, confirming nanomolar-level activity [1].
Table 1: Inhibitory Activity of BMS-566419 on Human IMPDH Isoforms
Enzyme Isoform | IC₅₀ (nM) | Catalytic Function |
---|---|---|
IMPDH Type I | 91 | Converts IMP to XMP |
IMPDH Type II | 68 | Converts IMP to XMP |
IMPDH exists as two distinct isoforms: IMPDH I (constitutively expressed) and IMPDH II (upregulated in proliferating cells) [1] [6]. BMS-566419 inhibits both isoforms but shows moderately enhanced potency against IMPDH II (IC₅₀: 68 nM) compared to IMPDH I (IC₅₀: 91 nM) [1]. This dual inhibition profile is critical because:
Table 2: Selectivity Profile of BMS-566419 vs. MPA
Compound | IMPDH I IC₅₀ (nM) | IMPDH II IC₅₀ (nM) | Selectivity (II/I Ratio) |
---|---|---|---|
BMS-566419 | 91 | 68 | 0.75 |
Mycophenolic Acid | 39 | 27 | 0.69 |
BMS-566419’s inhibition of IMPDH triggers a cascade of cellular effects:
Table 3: Antifibrotic Effects of BMS-566419 in Rat UUO Model
Parameter | Reduction vs. Control | Mechanism |
---|---|---|
Hydroxyproline Content | 45% | Collagen deposition inhibitor |
Collagen Type I mRNA | 52% | Extracellular matrix suppression |
TGF-β1 mRNA | 48% | Fibrosis signaling blockade |
MCP-1 mRNA | 43% | Leukocyte chemotaxis inhibition |
BMS-566419 and MPA exhibit distinct kinetic mechanisms:
Table 4: Kinetic Properties of IMPDH Inhibitors
Property | BMS-566419 | Mycophenolic Acid (MPA) |
---|---|---|
Inhibition Mechanism | Uncompetitive | Competitive (vs. NAD⁺) |
Binding Site | Enzyme-IMP-NAD⁺ complex | NAD⁺ pocket |
Substrate Dependence | Efficacy ↑ with ↑ [IMP] | Efficacy ↓ with ↑ [NAD⁺] |
Structural Class | Acridone-based | Phenolic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7